molecular formula C9H13NOS B13810789 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine CAS No. 785741-27-7

1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine

Katalognummer: B13810789
CAS-Nummer: 785741-27-7
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: SYNZGLBHMKYQCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine is an organic compound characterized by the presence of a methoxy group, a methylsulfanyl group, and an amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylthiol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy or methylsulfanyl groups.

Wissenschaftliche Forschungsanwendungen

1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness: 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

785741-27-7

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

(4-methoxy-3-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C9H13NOS/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3

InChI-Schlüssel

SYNZGLBHMKYQCG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.